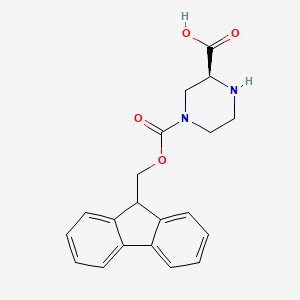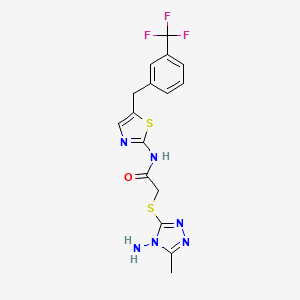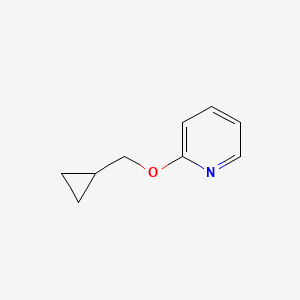![molecular formula C26H18ClN5OS3 B2542617 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690960-07-7](/img/structure/B2542617.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide" is a complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazole rings and the attachment of various functional groups to these rings. For instance, in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, structure-activity relationship (SAR) studies and biochemical characterizations were performed to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The synthesis process typically involves multiple steps, including the formation of the core thiazole ring, followed by functionalization with different substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is crucial for their biological activity. For example, a single crystal X-ray study was reported to determine the conformational features of a related compound, which is essential for understanding how these molecules interact with their biological targets . The presence of the thiazole ring and its substitution pattern play a significant role in the molecule's ability to bind to specific enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of thiazole compounds can be influenced by the substituents attached to the thiazole ring. For instance, the conversion of N′,N′-disubstituted thioureas into 2-(N,N-disubstituted amino)thiazol-5-yl ketones involves the treatment with chloroacetone and triethylamine, indicating that these molecules can undergo further chemical transformations to yield new compounds with potentially different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. The papers suggest that the synthesized compounds possess marked sedative action, anti-inflammatory activity, and selective cytotoxic effects, which can be correlated with their structural characteristics and physicochemical parameters .
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
- Matrix Metalloproteinase Inhibitors for Tissue Damage: Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown significant anti-inflammatory and potential wound healing effects by inhibiting matrix metalloproteinases (MMPs) at the nanomolar level, highlighting their therapeutic potential in tissue damage control (Incerti et al., 2018).
- Antitumor and Antimicrobial Activities: Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, demonstrating high antibacterial activity and anticandidal effects against certain strains, as well as selective cytotoxicity against leukemia and fibroblast cells, offering a promising avenue for cancer treatment and microbial infection control (Dawbaa et al., 2021).
Material Science and Luminescence
- Luminescent Properties for White Light Emission: Benzothiazole derivatives have been investigated for their luminescent properties, revealing that through specific structural modifications, these compounds exhibit diverse emission regions, enabling their application in white light-emitting devices. This flexibility in emission profiles underscores the potential of benzothiazole derivatives in the development of new optical materials and technologies (Lu et al., 2017).
Corrosion Inhibition
- Benzothiazole Derivatives as Corrosion Inhibitors: Studies on benzothiazole derivatives have demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors offer enhanced stability and efficiency, showcasing their potential for protecting industrial materials against corrosion (Hu et al., 2016).
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN5OS3/c27-18-9-5-16(6-10-18)21-15-35-26-31-30-25(32(21)26)34-14-13-23(33)28-19-11-7-17(8-12-19)24-29-20-3-1-2-4-22(20)36-24/h1-12,15H,13-14H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVFUFMNRIMMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C(=CS5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)



![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)


![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)
